Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-11H-isoindolo[2,1-a]quinazoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-22-17(21)10-6-7-13-14(8-10)19-9-11-4-2-3-5-12(11)15(19)18-16(13)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUTVLVBHNSNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization.
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion . Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity for water attack.
Nucleophilic Substitution at the Ester Group
The electron-withdrawing quinazoline core activates the ester toward nucleophilic substitution, enabling conversion to amides, thioesters, or acyl hydrazides.
Key Observation : The use of coupling agents like DCC or EDCl enhances reaction efficiency by activating the carboxylate intermediate .
Cycloaddition and Ring-Opening Reactions
The quinazoline moiety participates in [4+2] cycloadditions and ring-opening reactions under specific conditions.
Notable Finding : The electron-deficient quinazoline ring acts as a dienophile in Diels-Alder reactions, forming complex polycyclic systems . Hydrazine selectively cleaves the lactam ring, preserving the ester functionality .
Reduction Reactions
The ester group and quinazoline core can be reduced under controlled conditions.
Caution : Over-reduction of the aromatic system may lead to loss of conjugation and bioactivity .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or dimerization in the presence of dienophiles.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | Acetylene dicarboxylate | Cyclobutane-fused dimer | 55% |
Application : Photoreactivity enables the synthesis of structurally diverse analogs for drug discovery .
Functionalization via Cross-Coupling
The C-2 position (ester-adjacent) undergoes palladium-catalyzed cross-coupling reactions.
Optimization : Pre-activation of the ester as a triflate or tosylate enhances coupling efficiency .
Stability and Degradation Pathways
The compound exhibits moderate stability under ambient conditions but degrades via:
-
Oxidative degradation : Formation of quinazoline N-oxide in H<sub>2</sub>O<sub>2</sub>/AcOH (40% yield) .
-
Thermal decomposition : Above 200°C, yielding CO<sub>2</sub> and isoindole fragments.
This comprehensive analysis synthesizes data from synthetic methodologies , structural analogs, and mechanistic studies . The compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Antiviral Activity
Hepatitis B Virus Inhibition
Recent studies have demonstrated that dihydroisoindolo[2,1-a]quinazoline derivatives exhibit significant antiviral properties against Hepatitis B Virus (HBV). Specifically, Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate has been identified as a potent inhibitor of HBV capsid assembly. In vitro assays revealed that several derivatives showed effective inhibition of HBV DNA replication at submicromolar concentrations. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from 4.13 µM to 22.3 µM, indicating strong antiviral activity compared to standard treatments like lamivudine .
Mechanism of Action
The mechanism by which these compounds exert their antiviral effects involves interference with the viral replication cycle. Structural modifications within the dihydroisoindolo[2,1-a]quinazoline framework influence their binding affinity to viral components, thus affecting the overall viral load in infected cells. The presence of electron-withdrawing groups has been correlated with enhanced activity against HBV .
Anticancer Activity
Colorectal Cancer Research
In the realm of oncology, this compound and its derivatives have been explored for their anticancer properties. Studies have indicated that these compounds can inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. These enzymes are crucial in the metabolic pathways that support tumor growth and survival .
In Vitro Testing
In vitro studies on various cancer cell lines (e.g., HCT-116 and LoVo) have shown that compounds based on this scaffold possess significant cytotoxic effects. Certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .
Synthesis and Structure-Activity Relationship (SAR)
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including cyclization and condensation methods. Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds with varied substituents that can enhance biological activity .
Structure-Activity Relationship
The structure-activity relationship studies reveal that modifications at specific positions on the isoindoloquinazoline framework significantly impact both antiviral and anticancer activities. For example, the introduction of halogen substituents or alkyl groups has been shown to optimize binding interactions with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tankyrase enzymes, which play a role in cellular processes and cancer development . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituents
Key Observations :
Spectroscopic and Analytical Data
| Compound | IR Peaks (cm⁻¹) | MS Data (m/z) | HRMS (Calculated/Found) |
|---|---|---|---|
| 8a | 2962, 1720, 1695 | 303 [M+1]⁺ | C₁₇H₂₂N₂NaO₃: 325.1528/325.1526 |
| 8h | Not reported | Not reported | Not reported |
Insights :
Pharmacological Potential (Indirect Evidence)
The presence of electron-withdrawing groups (e.g., oxo, carboxylate) in isoindoloquinazolines may similarly modulate target affinity.
Biological Activity
Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate (commonly referred to as DIQ) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C17H12N2O3
- Molecular Weight : 292.29 g/mol
- CAS Number : 327106-16-1
DIQ derivatives exhibit various biological activities primarily through their interactions with specific molecular targets. Research has indicated that these compounds can inhibit viral replication and exhibit anticancer properties:
- Anti-HBV Activity : Studies have shown that certain DIQ derivatives are potent inhibitors of Hepatitis B Virus (HBV) capsid assembly. For instance, compounds such as 4a demonstrated an IC50 value of 4.13 µM against HBV replication, indicating strong antiviral activity at low concentrations .
- Anticancer Activity : Quinazoline derivatives, including DIQ, have been investigated for their antiproliferative effects against various cancer cell lines. A study identified the most active compound in a series of quinazolinyl-diaryl urea derivatives that inhibited cell proliferation in HepG2 (liver), MGC-803 (stomach), and A549 (lung) cancer cells .
Antiviral Activity
The antiviral properties of DIQ derivatives have been extensively studied:
- Inhibition of HBV Replication : Compounds derived from DIQ showed significant inhibition of HBV DNA replication. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhances antiviral potency .
Anticancer Activity
The anticancer potential of DIQ has been highlighted in several studies:
- Cell Line Studies : In vitro studies demonstrated that DIQ derivatives could induce apoptosis in cancer cells and interfere with critical signaling pathways such as Raf/MEK/ERK .
- Mechanisms of Action : The mechanism involves cell cycle arrest at the G0/G1 phase and increased reactive oxygen species levels, suggesting oxidative stress induction as a pathway for anticancer activity .
Case Studies and Research Findings
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 4a | HBV | 4.13 | Most potent anti-HBV derivative |
| 4b | HBV | 13.6 | Significant inhibition observed |
| 10 | Cancer | <10 | Induces apoptosis in A549 cells |
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of DIQ to evaluate their biological activities:
Q & A
Basic: What are the optimal synthetic routes for Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via microwave-assisted cyclocondensation of precursor amines with carbonyl derivatives. Key steps include:
- Dissolving IL-bound intermediates in ethylene dichloride (DCE) with 2-formylbenzoic acid and acetic acid .
- Microwave irradiation (80°C, 10 min) to accelerate cyclization, achieving yields up to 84% .
- Purification via silica column chromatography (10% ethyl acetate in hexane) .
Yield optimization depends on stoichiometric ratios (1.2 equiv of carbonyl reagent), solvent polarity, and microwave parameters. Lower yields occur with sterically hindered substituents due to incomplete ring closure .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 9.26 ppm for aromatic protons) and carbonyl carbons (δ 168.5 ppm) .
- IR Spectroscopy : Identifies ester C=O (1720 cm⁻¹) and lactam C=O (1697 cm⁻¹) stretches .
- HRMS : Confirms molecular ion ([M+Na]⁺ at m/z 387.1685) and isotopic patterns .
Cross-validation with X-ray crystallography (e.g., COD entry 2005896) resolves ambiguities in tautomeric forms .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Predicts electron-rich regions for binding interactions. For isoindoloquinazolines, HOMO-LUMO gaps correlate with antiglycation activity .
- Molecular Docking : Screens against kinase targets (e.g., Pim-1 kinase) using AutoDock Vina. Substituent modifications (e.g., alkyl chains at C6) enhance binding affinity by filling hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 100 ns trajectories in GROMACS) .
Advanced: How to resolve contradictions in crystallographic data versus spectroscopic analysis?
Answer:
Discrepancies between X-ray structures (e.g., COD 2005896) and NMR data arise from:
- Dynamic Effects : Solution-state NMR may average conformers, while crystallography captures static configurations .
- Tautomerism : Lactam-lactim tautomerism in solution alters proton chemical shifts. Use variable-temperature NMR to detect equilibrium shifts .
- Twinned Crystals : SHELXL refinement with HKLF5 format resolves twin domains, improving R1 values .
Basic: What are the reported biological activities of this compound?
Answer:
- Antiproliferative Activity : IC₅₀ values of 8–12 µM against colon cancer (SW480) via cell cycle arrest (G2/M phase) .
- Kinase Inhibition : Selective Pim-1 kinase inhibition (Ki = 0.45 µM) by competing with ATP-binding pockets .
- Antioxidant Effects : Scavenges ROS in vitro (EC₅₀ = 35 µM) via radical stabilization at the isoindole moiety .
Advanced: What strategies improve the compound's stability under physiological conditions?
Answer:
- Prodrug Design : Ester-to-amide conversion reduces hydrolysis in serum. For example, methyl ester replacement with tert-butyl groups increases half-life from 2.1 to 8.7 hours .
- Liposomal Encapsulation : Enhances solubility and reduces oxidative degradation (e.g., DSPC/cholesterol liposomes at 4:1 molar ratio) .
- pH-Sensitive Formulations : Co-crystallization with succinic acid stabilizes the compound in gastric fluid (pH 1.2–3.0) .
Advanced: How to design derivatives to enhance target selectivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
